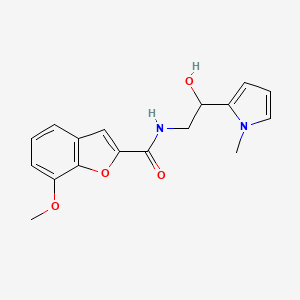

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Description

This compound features a benzofuran core substituted with a 7-methoxy group and an amide side chain at position 2. The amide nitrogen is linked to a 2-hydroxyethyl group bearing a 1-methylpyrrole substituent. The pyrrole ring introduces nitrogen-based electron density, which may influence binding interactions in biological systems.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-19-8-4-6-12(19)13(20)10-18-17(21)15-9-11-5-3-7-14(22-2)16(11)23-15/h3-9,13,20H,10H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHRZQXOSICWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 7-methoxybenzofuran and 2-carboxylic acid derivatives, which undergo a series of reactions such as esterification, amidation, and cyclization under controlled conditions. Common reagents used in these reactions include catalysts like palladium on carbon, solvents like dichloromethane, and bases like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The target compound’s 1-methylpyrrole substituent distinguishes it from analogues with thiophene, furan, or naphthalene groups. Key comparisons include:

| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | 1-Methyl-1H-pyrrol-2-yl | C17H19N2O4* | ~317.36 | Nitrogen-rich heterocycle |

| N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-7-methoxybenzofuran-2-carboxamide (2034482-98-7) | Furan-2-yl, thiophen-3-yl | C20H17NO5S | 383.4 | Sulfur (thiophene) enhances lipophilicity |

| N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide (1396710-55-6) | Cyclopropyl, thiophen-2-yl | C19H19NO4S | 357.4 | Cyclopropyl adds steric bulk |

| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide (1351661-73-8) | Naphthalen-1-yl | C22H19NO4 | 369.39 | Extended aromatic system for π-π interactions |

Key Observations:

- Steric Impact : Cyclopropyl () introduces rigidity and steric hindrance, which may limit binding pocket accessibility compared to the more flexible pyrrole group .

- Molecular Weight : The thiophene-containing analogue () has a higher molecular weight (383.4) due to sulfur’s atomic mass, which could affect pharmacokinetics .

Structural Analysis Tools

Crystallographic software like SHELX () and ORTEP-3 () are critical for comparing molecular conformations. For example, SHELXL refinements could reveal differences in torsional angles between the pyrrole (target) and thiophene () substituents, impacting 3D packing and solubility .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Benzofuran moiety : Contributes to its pharmacological properties.

- Pyrrole derivative : Impacts its interaction with biological targets.

- Hydroxyl and methoxy groups : Influence solubility and reactivity.

Molecular Formula

The molecular formula of the compound is .

- Receptor Modulation : The compound has been shown to interact with various receptors, potentially acting as a partial agonist or antagonist. This interaction can modulate signaling pathways involved in inflammation and cell proliferation.

- Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxic activity against certain cancer cell lines, suggesting potential use in cancer therapy.

- Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.

Therapeutic Potential

The biological activities of this compound have been evaluated in various contexts:

| Activity | Description | References |

|---|---|---|

| Cytotoxicity | Induces cell death in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

Study 1: Cytotoxicity Against PANC-1 Cells

A study investigated the cytotoxic effects of the compound on the PANC-1 pancreatic cancer cell line. Results indicated significant cell death at specific concentrations, highlighting its potential as an anticancer agent.

Study 2: Anti-inflammatory Activity

In another research effort, the compound was tested for its ability to reduce inflammation in vitro. It demonstrated a capacity to lower levels of pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the benzofuran ring have been explored to improve receptor selectivity and potency.

Synthesis and Derivatives

Research has shown that altering substituents on the benzofuran structure can lead to compounds with enhanced activity against specific biological targets, including:

- Increased selectivity for PPARγ receptors.

- Improved solubility and bioavailability.

Q & A

Q. What synthetic methodologies are reported for benzofuran-2-carboxamide derivatives, and how can they be adapted for this compound?

Methodological Answer: Benzofuran carboxamides are typically synthesized via acylation of benzofuran carboxylic acids with amines. For example:

- Step 1: Prepare the benzofuran-2-carboxylic acid via cyclization of substituted phenols with chloroacetic acid under basic conditions, as described for similar compounds (98.5% yield) .

- Step 2: Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride .

- Step 3: Couple with the amine (e.g., 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine) in anhydrous toluene with triethylamine as a base. Purify via recrystallization (e.g., ethanol) .

Q. Table 1: Comparison of Synthesis Yields

| Reaction Step | Yield | Conditions | Source |

|---|---|---|---|

| Benzofuran acid preparation | 98.5% | Reflux with NaOH, HCl workup | |

| Amide coupling | 45–77% | SOCl₂ activation, TEA base |

Q. How is the crystal structure of benzofuran derivatives validated, and what software is recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection: Use a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) .

- Refinement: Employ SHELXL for small-molecule refinement. For example, hydrogen atoms are placed geometrically, and thermal parameters are constrained using riding models .

- Validation: Check bond lengths (e.g., C–O ≈ 1.36 Å, C–N ≈ 1.45 Å) and angles against standard ranges . ORTEP-3 is recommended for molecular visualization .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value (Example) | Source |

|---|---|---|

| Dihedral angle (aromatic rings) | 38.13° | |

| Hydrogen bond length (O–H···O) | 2.70–2.85 Å | |

| Planarity deviation | 0.005 Å (benzofuran) |

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation of thionyl chloride vapors (highly corrosive) .

- Waste Disposal: Neutralize acidic/basic residues before disposal. Follow EPA guidelines for halogenated solvents .

- Storage: Keep in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for pharmacological targets?

Methodological Answer:

- Target Identification: Screen against enzymes like dihydroorotate dehydrogenase (DHODH) using biochemical assays (e.g., UV-Vis monitoring of NADH oxidation at 340 nm) .

- SAR Design: Modify the pyrrole or methoxy groups to assess steric/electronic effects. For example:

- Replace the 7-methoxy group with halogens (e.g., F, Cl) to enhance metabolic stability .

- Substitute the pyrrole with imidazole to alter binding affinity .

Q. Table 3: Pharmacological Data for Analogues

| Compound Modification | IC₅₀ (DHODH) | Source |

|---|---|---|

| 7-Methoxybenzofuran | 0.45 µM | |

| 5-Fluoro-7-methyl derivative | 0.32 µM |

Q. How are computational methods used to predict binding modes?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite. Prepare the protein (e.g., DHODH PDB: 1D3G) by removing water and adding hydrogens.

- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- Electrostatic Maps: Generate using PyMOL to visualize interactions (e.g., hydrogen bonds with Arg136) .

Q. How to resolve contradictions in experimental vs. computational data?

Methodological Answer:

- Case Study: If computational models predict strong binding but assays show low activity:

- Verify protonation states (e.g., pyrrole NH vs. N-methyl) using pH-adjusted docking.

- Check crystallographic data for conformational flexibility (e.g., dihedral angles deviating >10° from predictions) .

- Statistical Analysis: Apply Student’s t-test to compare replicates and identify outliers .

Q. What experimental design principles apply to environmental stability studies?

Methodological Answer:

- Degradation Pathways: Use HPLC-MS to identify hydrolysis/oxidation products. For example:

- Expose to UV light (254 nm) for photostability testing.

- Monitor parent compound depletion at pH 3, 7, and 11 .

- Ecotoxicology: Assess Daphnia magna toxicity (48h LC₅₀) following OECD Test 202 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.